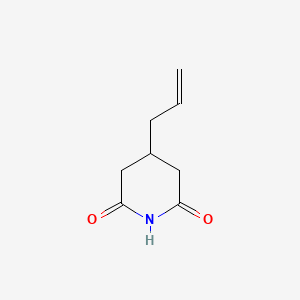
3-Allylglutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylglutarimide is a biochemical used in proteomics research . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 . It is also known by the name 4-(2-Propen-1-yl)-2,6-piperidinedione .
Molecular Structure Analysis
The molecular structure of 3-Allylglutarimide consists of a piperidinedione ring with an allyl group attached . The canonical SMILES representation is C=CCC1CC(=O)NC(=O)C1 .
Scientific Research Applications
Asymmetric Syntheses of Aza-Sugars
3-Allylglutarimide derivatives have been utilized in the asymmetric syntheses of aza-sugars such as 6-deoxyfagomine, d-deoxyrhamnojirimycin, and d-rhamnono-1,5-lactam. These compounds are of significant interest due to their regio- and diastereoselectivity, showcasing the versatility of 3-Allylglutarimide in synthetic chemistry for producing biologically active molecules (Fu et al., 2009).
Broad-Spectrum Chemokine Inhibitors
A series of N-substituted 3-aminoglutarimides, a class related to 3-Allylglutarimide, have been synthesized and evaluated for their inhibitory activity against a range of chemokines. These compounds have shown promise as broad-spectrum chemokine inhibitors, with potential applications in treating inflammation and autoimmune diseases. Among these, certain derivatives were found to be highly potent, with activity in the nanomolar range, indicating their potential as therapeutic agents (Fox et al., 2002).
Modulation of Tubulin Polymerization
Research on allyl-containing compounds such as diallyl trisulfide has shown significant biological activities, including the suppression of the proliferation and induction of apoptosis in human colon cancer cells. These effects are mediated through oxidative modification of β-tubulin, highlighting the potential of allyl compounds in cancer treatment. This suggests that derivatives of 3-Allylglutarimide could similarly affect tubulin dynamics and thereby influence cell division and cancer progression (Hosono et al., 2005).
Analgesic Activity
The synthesis and structure-activity relationship study of 1-Allyl-3-(2-chlorobenzoyl) thiourea, a compound structurally related to 3-Allylglutarimide, have demonstrated analgesic activity. This showcases the potential of allyl-substituted compounds in the development of new analgesic drugs, indicating the broader applicability of this chemical functionality in medicinal chemistry (Shalas et al., 2016).
Immunomodulatory Effects of Statins
Although not directly related to 3-Allylglutarimide, the study of statins' immunomodulatory effects sheds light on the potential of small molecules to influence immune responses. Statins, known for their cholesterol-lowering effects, also exhibit immunomodulatory properties that could be relevant to the study of related compounds like 3-Allylglutarimide (Johnson et al., 2003).
Future Directions
properties
IUPAC Name |
4-prop-2-enylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMGXRDBAQIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)NC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717252 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylglutarimide | |
CAS RN |
918868-36-7 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

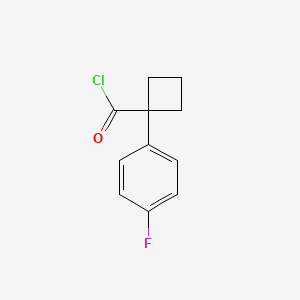
![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
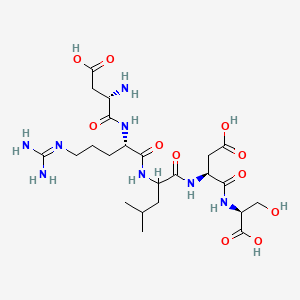
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
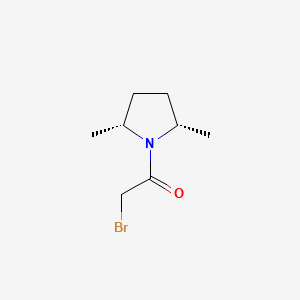

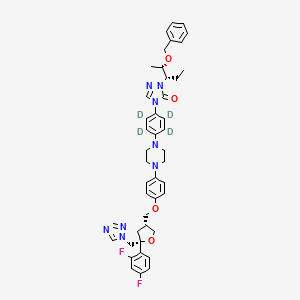

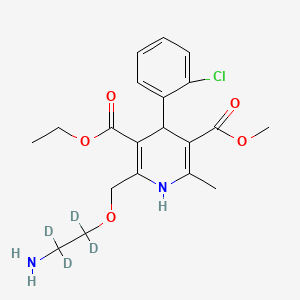
![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)
